2,5-dihydroxy-3-methoxy-Acetophenone

Vue d'ensemble

Description

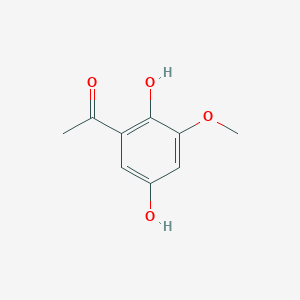

2,5-Dihydroxy-3-methoxy-Acetophenone is a phenolic compound with the molecular formula C9H10O4 It is characterized by the presence of two hydroxyl groups and one methoxy group attached to an acetophenone core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Dihydroxy-3-methoxy-Acetophenone can be synthesized through several methods. One common approach involves the reaction of hydroquinone with acetic acid in the presence of zinc chloride . Another method includes the use of hydroquinone diacetate, hydroquinone, and anhydrous aluminum chloride . These reactions typically require controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce high-quality compounds.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dihydroxy-3-methoxy-Acetophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to corresponding alcohols.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Agricultural Applications

2,5-Dihydroxy-3-methoxy-acetophenone has shown promise as a fungicide. It has been studied for its efficacy against various plant pathogens:

- Fungicidal Activity : Research indicates that this compound exhibits significant antifungal properties against pathogens affecting crops such as rice and tomatoes. Its low IC50 values suggest strong bacteriostatic effects, making it suitable for agricultural disinfectants .

| Pathogen | Inhibition Rate (%) | IC50 (μg/mL) |

|---|---|---|

| Rice blast fungus | 85 | 15 |

| Tomato gray mold | 78 | 20 |

| Early blight of tomato | 80 | 18 |

Neuroprotective Effects

The compound has been isolated from natural sources and studied for its neuroprotective effects:

- Cell Viability : In vitro studies using the hippocampal HT22 cell line have demonstrated that this compound can inhibit glutamate-induced cytotoxicity, suggesting potential applications in neurodegenerative disease therapies .

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 25 | 75 |

| 50 | 60 |

Phytochemical Research

As a phytochemical, this compound plays a role in plant metabolism and may act as a phytoalexin:

- Metabolic Pathways : It is involved in the defense mechanisms of plants against pathogens, contributing to their resilience .

Case Study 1: Agricultural Efficacy

In a controlled study, the application of this compound on infected rice crops resulted in a substantial reduction of fungal infection rates compared to untreated controls. The study highlighted its potential as an eco-friendly alternative to synthetic fungicides.

Case Study 2: Neuroprotection in Animal Models

A study conducted on mice models of Alzheimer's disease demonstrated that administration of this compound improved cognitive function and reduced neuroinflammation markers. These findings suggest its potential for therapeutic use in neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of 2,5-Dihydroxy-3-methoxy-Acetophenone involves its interaction with various molecular targets and pathways. Its phenolic structure allows it to act as an antioxidant by scavenging free radicals and inhibiting oxidative stress . Additionally, it can modulate enzyme activity and interact with cellular receptors, contributing to its bioactive effects.

Comparaison Avec Des Composés Similaires

- 2,4-Dihydroxy-3-methoxy-Acetophenone

- 2,6-Dihydroxy-3-methoxy-Acetophenone

- 2,5-Dihydroxy-4-methoxy-Acetophenone

Comparison: 2,5-Dihydroxy-3-methoxy-Acetophenone is unique due to the specific positioning of its hydroxyl and methoxy groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different antioxidant and antimicrobial properties, making it a valuable compound for specific applications .

Activité Biologique

2,5-Dihydroxy-3-methoxy-Acetophenone, also known as 2,5-Dihydroxy-4-methoxyacetophenone, is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.17 g/mol

- CAS Number : 22089-12-9

Sources and Isolation

This compound can be isolated from the roots of Cynanchum paniculatum Kitagawa, where it is extracted using an 80% methanol solution. Its structural features include two hydroxyl groups and a methoxy group, which contribute to its biological activity.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to inhibit glutamate-induced cytotoxicity in the hippocampal HT22 cell line, suggesting potential applications in neurodegenerative diseases .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness in inhibiting bacterial growth highlights its potential as a natural antibiotic. Specifically, studies have shown that acetophenones and their derivatives can serve as leads in the development of new antimicrobial agents .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been associated with anti-inflammatory effects. It modulates inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Oxidative Stress : The compound's structure allows it to scavenge free radicals, reducing oxidative stress in cells.

- Modulation of Signaling Pathways : It influences various signaling pathways related to inflammation and apoptosis, including NF-κB and MAPK/ERK pathways .

- Neurotransmitter Regulation : By affecting glutamate levels in neuronal cells, it may help protect against excitotoxicity.

Case Studies and Research Findings

Propriétés

IUPAC Name |

1-(2,5-dihydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)7-3-6(11)4-8(13-2)9(7)12/h3-4,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEQNPUQLQPSJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of acetophenone?

A1: Acetophenone (C8H8O) has a molecular weight of 120.15 g/mol. It comprises a methyl group bonded to a carbonyl group, which is directly attached to a benzene ring.

Q2: Which spectroscopic techniques are useful for characterizing acetophenone?

A2: Acetophenone can be characterized using various spectroscopic methods, including:* Fourier transform infrared (FT-IR) spectroscopy: This technique reveals characteristic C=O and aromatic C=C stretching vibrations. [, , ] * Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively. [, , ] * UV-Vis spectroscopy: This technique reveals the electronic transitions within the molecule, particularly those associated with the aromatic ring and carbonyl group. [, ]* Gas chromatography-mass spectrometry (GC-MS): This technique is valuable for identifying and quantifying acetophenone in complex mixtures, often in environmental or biological samples. []

Q3: What are some common reactions of acetophenone in organic synthesis?

A3: Acetophenone serves as a versatile building block in organic synthesis, undergoing a variety of reactions, including:* Hydrogenation: Acetophenone can be hydrogenated to 1-phenylethanol, a valuable chiral alcohol, using catalysts like palladium or ruthenium complexes. [, , , , ] * Halogenation: Acetophenone undergoes alpha-halogenation, particularly with bromine, to form α-bromoacetophenone and other halogenated derivatives. [, , ]* Aldol Condensation: Acetophenone readily participates in aldol condensation reactions, forming new carbon-carbon bonds and leading to more complex molecules. * Wittig Reaction: Acetophenone undergoes the Wittig reaction with phosphorus ylides to form alkenes, providing a valuable route to substituted styrenes.* Ketal Formation: Acetophenone reacts with alcohols, such as ethylene glycol, in the presence of an acid catalyst to form ketals, which serve as protecting groups for the carbonyl functionality. [, ]

Q4: Are there any catalytic applications of acetophenone or its derivatives?

A5: Yes, certain acetophenone derivatives, particularly fluorinated acetophenones, have demonstrated catalytic activity:* Dioxirane Formation: Fluorinated acetophenones, like tetrafluoroacetophenone and pentafluoroacetophenone, are used as catalysts for in situ dioxirane formation. These dioxiranes act as powerful and selective oxidizing agents, effectively epoxidizing olefins. []

Q5: Can you provide examples of how acetophenone derivatives are employed in medicinal chemistry?

A7: Acetophenone derivatives find applications in medicinal chemistry as:* Antimicrobial Agents: Some acetophenone derivatives display antifungal and antibacterial activity. Research shows promising results against dermatophytes like Trichophyton rubrum and yeasts like Candida albicans. Additionally, certain acetophenone-triazole hybrids have shown potential as antifouling agents, inhibiting the growth of marine microorganisms and the settlement of fouling organisms like mussels. [, ]* Anti-inflammatory Agents: Certain phenone compounds, structurally related to acetophenone, exhibit anti-inflammatory properties by inhibiting the release of inflammatory mediators. []

Q6: How do structural modifications of acetophenone influence its biological activity?

A8: The biological activity of acetophenone is significantly influenced by substituents on the aromatic ring and the α-carbon:* Aromatic Ring Substitutions: Introducing electron-donating groups, such as hydroxyl or methoxy groups, can enhance the antifungal activity of acetophenone derivatives. [] The position of these substituents also plays a crucial role in determining activity. [, ]* α-Carbon Substitutions: Replacing the α-hydrogen with halogens, such as bromine or chlorine, can impact the reactivity and biological activity. Notably, α-halogenated acetophenones are important intermediates in organic synthesis and have shown potential in medicinal chemistry. [, ]

Q7: What are the environmental implications of acetophenone and its derivatives?

A9: Acetophenone is found naturally in various plants and is also produced synthetically. Its release into the environment, primarily from industrial sources, raises concerns about its potential ecological impact. []

Q8: Are there efforts to mitigate the environmental impact of acetophenone?

A10: Research focuses on developing sustainable methods for acetophenone production and exploring biodegradable alternatives. For instance, utilizing renewable feedstocks and employing biocatalysts in acetophenone synthesis can contribute to more sustainable practices. [, , ]

Q9: What are some future directions for research on acetophenone?

A11: Research on acetophenone continues to explore:* Novel Synthetic Applications: Investigating acetophenone derivatives as building blocks for new materials, such as polymers and pharmaceuticals. [, ]* Biocatalytic Transformations: Expanding the use of enzymes for enantioselective synthesis of chiral acetophenone derivatives with potential applications in pharmaceuticals and fine chemicals. [, ]* Drug Delivery Systems: Developing novel drug delivery systems using acetophenone derivatives to improve the targeting and efficacy of therapeutic agents. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.